2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide
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Overview
Description
2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide is an organic compound that features a bromophenyl group and a dihydrobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide typically involves the following steps:
Formation of the bromophenyl intermediate: This can be achieved by brominating a phenyl compound using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of the dihydrobenzofuran intermediate: This involves the cyclization of a suitable precursor, often using acid or base catalysis.
Coupling reaction: The bromophenyl and dihydrobenzofuran intermediates are coupled using a suitable coupling agent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays to study enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide
- 2-(4-fluorophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide
- 2-(4-methylphenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide
Uniqueness
2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can be advantageous in certain applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-14-7-5-12(6-8-14)9-17(20)19-10-13-11-21-16-4-2-1-3-15(13)16/h1-8,13H,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBNFMYHQKTWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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